molecular formula C8H15BrO B1400122 1-Bromo-3-(tert-butoxy)cyclobutane CAS No. 1909287-94-0

1-Bromo-3-(tert-butoxy)cyclobutane

Cat. No. B1400122
M. Wt: 207.11 g/mol
InChI Key: KPSLXTOCYSMBTR-UHFFFAOYSA-N
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Description

“1-Bromo-3-(tert-butoxy)cyclobutane” is a chemical compound with the CAS Number: 1501509-75-6 . It has a molecular weight of 207.11 .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(tert-butoxy)cyclobutane” is 1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The bromination of cyclobutane derivatives, such as in the synthesis of C2-Symmetric 1,2-di(fluorenylidene)cyclobutanes, shows the potential of halogenated cyclobutanes in forming complex molecular structures. Bromination can lead to different diastereomers, highlighting the stereochemical versatility of these compounds (Milosevic et al., 2015).
  • Continuous Photo Flow Chemistry :

    • In a study on scale-up synthesis, tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate was synthesized from tert-butyl 2-oxo-2H-pyran-5-carboxylate using continuous photo flow chemistry. This process demonstrates the utility of cyclobutane derivatives in photochemical reactions and their potential applications in material science (Yamashita et al., 2019).
  • Reactivity and Insertion Studies :

    • Research involving phenyl(bromodichloromethyl)mercury-derived dichlorocarbene insertion into various cyclobutane derivatives explores the reactivity of these compounds. This study provides insights into the mechanisms of stereoselective insertion processes, crucial for understanding cyclobutane chemistry (Seyferth et al., 1973).
  • Cycloaddition Reactions :

    • The thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene to form fluorene-9-spiro cyclobutane derivatives showcases the use of brominated cyclobutane in cycloaddition reactions. These reactions are fundamental in organic synthesis and can lead to the formation of complex, rigid structures (Toda et al., 1974).
  • Generation and Trapping of Unsymmetrical Isodihydropyridine :

    • Studies on the generation and interception of unsymmetrical isodihydropyridines involve the use of brominated cyclobutane derivatives. These studies provide valuable information on the reactivity and potential applications of these compounds in complex organic synthesis (Drinkuth et al., 2001).

Safety And Hazards

The safety data sheet (SDS) for “1-Bromo-3-(tert-butoxy)cyclobutane” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(tert-butoxy)cyclobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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